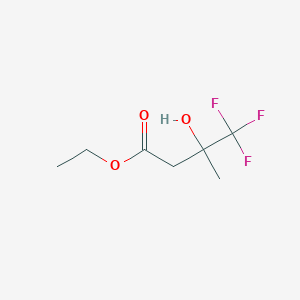

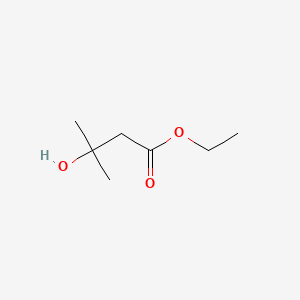

Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4,4,4-trifluoro-3-hydroxy-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3O3/c1-3-13-5(11)4-6(2,12)7(8,9)10/h12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYEGWOWSOYOERF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70663080 | |

| Record name | Ethyl 4,4,4-trifluoro-3-hydroxy-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70663080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

649-67-2 | |

| Record name | Ethyl 4,4,4-trifluoro-3-hydroxy-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70663080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate

Introduction

This compound, registered under CAS number 649-67-2, is a fluorinated ester of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science.[1] The presence of a trifluoromethyl group imparts unique electronic properties and metabolic stability to molecules, making this compound a valuable chiral building block for the synthesis of novel pharmaceuticals and agrochemicals.[1] Its distinct structural features, including a tertiary alcohol and an ester functional group, offer versatile reactivity for a wide range of chemical transformations.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, intended for researchers, scientists, and drug development professionals. The information presented herein is a synthesis of experimental data and theoretical estimations, providing a robust foundation for its application in research and development.

Chemical Structure and Identification

A thorough understanding of the molecular architecture is fundamental to comprehending the chemical behavior of this compound.

Molecular Structure:

The structure of this compound is characterized by a four-carbon butyrate backbone. A trifluoromethyl group (-CF₃) is attached to the C4 position, a hydroxyl group (-OH) and a methyl group (-CH₃) are attached to the C3 position, and an ethyl ester group (-COOCH₂CH₃) is at the C1 position.

C1 [label="C"]; O1 [label="O"]; O2 [label="O"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"]; F1 [label="F"]; F2 [label="F"]; F3 [label="F"]; O3 [label="O"]; H10 [label="H"]; C6 [label="C"]; H11 [label="H"]; H12 [label="H"]; H13 [label="H"];

C1 -- O1 [len=1.2]; C1 -- O2 [len=1.2]; C1 -- C2 [len=1.5]; O2 -- C5 [len=1.5]; C5 -- H6 [len=1.1]; C5 -- H7 [len=1.1]; C5 -- C6 [len=1.5]; C6 -- H11 [len=1.1]; C6 -- H12 [len=1.1]; C6 -- H13 [len=1.1]; C2 -- H1 [len=1.1]; C2 -- H2 [len=1.1]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C3 -- O3 [len=1.5]; C3 -- C7 [label="CH3", len=1.5]; O3 -- H10 [len=1.0]; C4 -- F1 [len=1.3]; C4 -- F2 [len=1.3]; C4 -- F3 [len=1.3];

}

Chemical Structure of this compoundTable 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | ethyl 4,4,4-trifluoro-3-hydroxy-3-methylbutanoate | [2] |

| CAS Number | 649-67-2 | [2] |

| Molecular Formula | C₇H₁₁F₃O₃ | [2] |

| Molecular Weight | 200.16 g/mol | [1][2] |

| InChI | InChI=1S/C7H11F3O3/c1-3-13-5(11)4-6(2,12)7(8,9)10/h12H,3-4H2,1-2H3 | [2] |

| InChIKey | IYEGWOWSOYOERF-UHFFFAOYSA-N | |

| SMILES | CCOC(=O)CC(C)(O)C(F)(F)F |

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in various applications, from reaction kinetics to biological interactions.

Table 2: Summary of Physicochemical Properties

| Property | Value | Method of Determination |

| Physical State | Colorless to pale yellow liquid | Visual Inspection |

| Boiling Point | 180–184 °C | Distillation |

| Melting Point | Not experimentally determined (liquid at room temperature) | - |

| Density | 1.233–1.258 g/cm³ at 25 °C | Pycnometry |

| Refractive Index | 1.3740 at 20 °C | Abbe Refractometer |

| Solubility | Miscible with common organic solvents (e.g., ethanol, acetone, dichloromethane). Limited solubility in water. | Visual Inspection & Turbidity Measurement |

| pKa (hydroxyl proton) | Estimated ~12-13 | Estimation based on analogous structures |

Experimental Protocols for Property Determination

To ensure scientific integrity and reproducibility, the following detailed protocols are provided for the determination of the key physicochemical properties.

The Thiele tube method provides a reliable and efficient means of determining the boiling point of a liquid with a small sample size.

Protocol:

-

Sample Preparation: Fill a small test tube or a fusion tube to a depth of approximately 2-3 cm with this compound.

-

Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

Heating: Clamp the assembly in a Thiele tube filled with a suitable heating oil (e.g., mineral oil or silicone oil) so that the heat-transfer fluid is level with or slightly above the top of the sample.

-

Observation: Heat the side arm of the Thiele tube gently with a microburner. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Reading: Continue heating until a steady stream of bubbles is observed. Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.

}

Boiling Point Determination WorkflowA pycnometer is used for the precise determination of a liquid's density by measuring the mass of a known volume.[3][4]

Protocol:

-

Calibration: Clean and dry a pycnometer of known volume. Weigh the empty, dry pycnometer on an analytical balance (m_empty).

-

Reference Measurement: Fill the pycnometer with deionized water of a known temperature and density. Weigh the filled pycnometer (m_water).

-

Sample Measurement: Empty and dry the pycnometer. Fill it with this compound at the same temperature as the water. Weigh the filled pycnometer (m_sample).

-

Calculation:

-

Mass of water = m_water - m_empty

-

Volume of pycnometer = (Mass of water) / (Density of water at the measurement temperature)

-

Mass of sample = m_sample - m_empty

-

Density of sample = (Mass of sample) / (Volume of pycnometer)

-

The refractive index is a measure of how light bends as it passes through a substance and is a useful property for identification and purity assessment.[5][6][7][8][9]

Protocol:

-

Calibration: Calibrate the Abbe refractometer using a standard of known refractive index, such as distilled water (n_D = 1.3330 at 20°C).[9]

-

Sample Application: Place a few drops of this compound onto the clean, dry prism surface of the refractometer.

-

Measurement: Close the prism and allow the sample to equilibrate to the set temperature (typically 20°C).

-

Reading: Look through the eyepiece and adjust the controls until the borderline between the light and dark fields is sharp and centered on the crosshairs. Read the refractive index from the scale.

A qualitative and semi-quantitative assessment of solubility is crucial for selecting appropriate solvents for reactions, purifications, and formulations.

Protocol (Visual and Turbidimetric):

-

Qualitative Assessment (Visual):

-

To a series of vials, add 1 mL of various solvents (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Add this compound dropwise to each vial, with agitation, and observe for miscibility or the formation of a second phase.

-

-

Semi-Quantitative Assessment (Turbidimetric):

-

Prepare a series of dilutions of the compound in a solvent where it has limited solubility (e.g., water).

-

Measure the turbidity of each solution using a nephelometer or a spectrophotometer at a wavelength where the compound does not absorb.

-

A sharp increase in turbidity indicates the point of saturation.

-

Spectroscopic Profile

Spectroscopic data provides a fingerprint of a molecule, confirming its structure and purity.

Table 3: Spectroscopic Data

| Technique | Key Peaks and Assignments |

| ¹H NMR | δ (ppm) in CDCl₃: ~1.25 (t, 3H, -OCH₂CH₃), ~1.40 (s, 3H, -C(OH)CH₃), ~2.70 (s, 2H, -CH₂-), ~3.5 (s, 1H, -OH), ~4.20 (q, 2H, -OCH₂CH₃) |

| ¹³C NMR | Estimated δ (ppm) in CDCl₃: ~14 (-OCH₂CH₃), ~25 (-C(OH)CH₃), ~45 (-CH₂-), ~62 (-OCH₂CH₃), ~75 (quartet, J ≈ 285 Hz, -CF₃), ~95 (-C(OH)-), ~170 (-C=O) |

| ¹⁹F NMR | δ (ppm) in CDCl₃: ~ -75 (s, 3F, -CF₃) |

| FT-IR | ν (cm⁻¹): ~3450 (broad, O-H stretch), ~2980 (C-H stretch), ~1735 (C=O stretch, ester), ~1100-1300 (strong, C-F stretch) |

}

Relationship between Structure and PropertiesApplications in Research and Development

The unique combination of functional groups and the presence of the trifluoromethyl moiety make this compound a highly versatile intermediate.

-

Chiral Building Block: The stereocenter at the C3 position allows for its use in the asymmetric synthesis of complex molecules, which is of paramount importance in drug discovery where enantiomeric purity is often a critical factor.

-

Pharmaceutical Intermediate: The trifluoromethyl group can enhance the metabolic stability and binding affinity of drug candidates. This compound serves as a precursor for the synthesis of various bioactive molecules, including potential antiviral and anti-cancer agents.[1]

-

Materials Science: Fluorinated compounds are known for their thermal and chemical resistance. This ester can be incorporated into polymers to enhance these properties.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile fluorinated building block with a well-defined set of physicochemical properties. A thorough understanding of these properties, coupled with the appropriate experimental methodologies for their determination, is essential for its effective and safe utilization in research and development. This guide provides a comprehensive foundation for scientists and researchers working with this important chemical intermediate.

References

-

Density Determination by Pycnometer. [Link]

-

Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab. [Link]

-

How to Measure and Calculate Density with a Pycnometer - Pobel. [Link]

-

Abbe's Refractometer - Modern Physics Virtual Lab. [Link]

-

3 DENSITY DETERMINATION BY PYCNOMETER. [Link]

-

Density Determination by Pycnometer | PDF - Scribd. [Link]

-

Determination of Specific Gravity and Density. [Link]

-

Determination of melting and boiling points. [Link]

-

Abbe Refractometer: Principles and Use | PDF | Refractive Index | Reflection (Physics) - Scribd. [Link]

-

Melting point determination. [Link]

-

Determination of Melting Point. [Link]

-

Lab 2: Refractive Index and Snell's Law. [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. [Link]

-

Melting Point Determination - thinkSRS.com. [Link]

-

How an Abbe Refractometer Works: The Principle of Critical Angle | HINOTEK. [Link]

-

Predict pKa of CF3CH2OH - YouTube. [Link]

-

Exploring Ethyl 3-Hydroxy-4,4,4-Trifluorobutyrate: A Key Intermediate in Organic Synthesis. [Link]

-

SUPPORTING INFORMATION - The Royal Society of Chemistry. [Link]

-

This compound | C7H11F3O3 | CID 45075668 - PubChem. [Link]

-

Figure 5. FT-IR spectrum of the ethyl... - ResearchGate. [Link]

-

How to Predict the pKa of Any Compound in Any Solvent - PMC - PubMed Central. [Link]

-

Ethyl 3-hydroxy-4,4,4-trifluorobutyrate | CAS#:372-30-5 | Chemsrc. [Link]

-

How to Predict the pKa of Any Compound in Any Solvent | ACS Omega - ACS Publications. [Link]

-

Experimental (X-ray Diffraction and FT-IR) and Quantum Chemical Studies (HF and DFT) of Ethyl 3-hydroxy-7-methyl-3-(3-methyl-3-phenylcyclobutyl)-5-phenyl-3,5-dihydro-5H-thiazolo [3,2-a]pyrimidine-6-carboxylate - ResearchGate. [Link]

-

Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed. [Link]

-

Calculating the Aqueous pK a of Phenols: Predictions for Antioxidants and Cannabinoids. [Link]

-

pKa values — Tutorials 2025.1 documentation - SCM. [Link]

- US20240018084A1 - Process for Removal of Fluoroorganic Compounds

-

Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing). [Link]

-

Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC) - EPA. [Link]

-

Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C7H11F3O3 | CID 45075668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ≫ How to Measure and Calculate Density with a Pycnometer - Pobel [pobel.com]

- 4. scribd.com [scribd.com]

- 5. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 6. Virtual Labs [mp-amrt.vlabs.ac.in]

- 7. scribd.com [scribd.com]

- 8. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 9. hinotek.com [hinotek.com]

An In-Depth Technical Guide to Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate: A Trifluoromethylated Building Block for Advanced Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Moieties in Synthesis

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules has emerged as a paramount tool for fine-tuning physicochemical and biological properties. Among the most impactful fluorinated motifs is the trifluoromethyl (CF₃) group. Its introduction into a molecular scaffold can profoundly enhance metabolic stability, modulate lipophilicity and basicity, and increase binding affinity to biological targets.[1][2] Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate, a chiral fluorinated ester, represents a key building block that embodies the synthetic utility of the trifluoromethyl group, offering a versatile platform for the synthesis of complex molecules in drug discovery and agrochemical development.[3] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and its applications, with a focus on the underlying scientific principles and practical experimental considerations.

Molecular Structure and Physicochemical Properties

This compound is a fluorinated ester with the molecular formula C₇H₁₁F₃O₃ and a molecular weight of 200.16 g/mol .[3][4][5] Its structure is characterized by a trifluoromethyl group and a hydroxyl group on the same tertiary carbon (C3), and an ethyl ester functionality. The potent electron-withdrawing nature of the trifluoromethyl group significantly influences the molecule's reactivity and stability, making it a valuable intermediate in organic synthesis.[3]

Molecular Structure of this compound

A 2D representation of the molecular structure.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₁F₃O₃ | |

| Molecular Weight | 200.16 g/mol | [3] |

| CAS Number | 649-67-2 | [3][5] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | Approx. 180-184 °C | [3][4] |

| Density | 1.233–1.258 g/cm³ | [3] |

| Refractive Index (n_D) | 1.3740 | [3] |

| InChI Key | IYEGWOWSOYOERF-UHFFFAOYSA-N | [3] |

Synthesis of this compound

The synthesis of β-hydroxy esters, such as the title compound, can be achieved through various synthetic routes. A classical and highly effective method is the Reformatsky reaction . This reaction involves the condensation of an α-halo ester with a ketone or aldehyde in the presence of metallic zinc to form a β-hydroxy ester.

Conceptual Workflow for the Reformatsky Reaction

A generalized workflow for the synthesis via the Reformatsky reaction.

Detailed Experimental Protocol: Adapted Reformatsky Synthesis

The following is a representative, detailed protocol for the synthesis of this compound, adapted from established procedures for the Reformatsky reaction.

Materials:

-

Activated Zinc dust (5.0 eq)

-

Iodine (catalytic amount, e.g., 0.1 eq)

-

Toluene (anhydrous)

-

Ethyl bromoacetate (2.0 eq)

-

1,1,1-Trifluoroacetone (1.0 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Methyl tert-butyl ether (MTBE) or Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Activation of Zinc: A suspension of activated zinc dust and a crystal of iodine in anhydrous toluene is stirred under reflux for approximately 5 minutes and then cooled to room temperature. This step is crucial for removing the deactivating oxide layer from the zinc surface.

-

Formation of the Reformatsky Reagent: To this mixture, ethyl bromoacetate is added. The mixture is gently warmed until the formation of the organozinc reagent (a zinc enolate) is initiated, as indicated by a color change and/or gentle reflux.

-

Reaction with Trifluoromethyl Ketone: A solution of 1,1,1-trifluoroacetone in anhydrous toluene is added dropwise to the suspension of the Reformatsky reagent. The resulting mixture is then stirred at an elevated temperature (e.g., 90 °C) for a specified period (e.g., 30 minutes) to ensure complete reaction.

-

Quenching and Workup: The reaction is cooled to 0 °C, and a saturated aqueous solution of ammonium chloride is slowly added to quench the reaction and hydrolyze the zinc alkoxide intermediate.

-

Extraction and Isolation: The resulting suspension is filtered, and the filtrate is extracted with an organic solvent such as MTBE or diethyl ether. The combined organic phases are washed with water and brine, dried over anhydrous sodium or magnesium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography to yield the desired β-hydroxy ester.

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides key information about the different types of protons in the molecule. Expected signals include a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group, a singlet for the methyl group at C3, a singlet or broad singlet for the hydroxyl proton, and a pair of doublets for the diastereotopic methylene protons at C2. One source indicates peaks at δ 1.39 (t, 3H, CH₂CH₃), 4.25 (q, 2H, OCH₂), and 4.85 (m, 1H, CH-OH), which may be a simplified interpretation.[4]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms, including the carbonyl carbon of the ester, the quaternary carbon bearing the trifluoromethyl and hydroxyl groups, and the carbon of the trifluoromethyl group, which will exhibit coupling with the fluorine atoms.

-

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, a singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. A reported spectrum shows a singlet near δ -75 ppm, which is indicative of the CF₃ group.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the functional groups present. A broad band in the region of 3600-3200 cm⁻¹ corresponds to the O-H stretching of the hydroxyl group. A strong, sharp peak around 1730 cm⁻¹ is indicative of the C=O stretching of the ester carbonyl group.[4] The C-F bonds will also show strong absorptions in the fingerprint region (typically 1400-1000 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) should be observed, and characteristic fragmentation patterns would include the loss of the ethyl group, the ethoxy group, and potentially cleavage adjacent to the hydroxyl and trifluoromethyl groups.

Applications in Drug Development and Research

The unique structural features of this compound make it a highly valuable building block in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethyl group is a well-established bioisostere for other groups and can significantly enhance a drug candidate's properties.

The introduction of a trifluoromethyl group can:

-

Increase Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, which can increase the in vivo half-life of a drug.[1]

-

Enhance Lipophilicity: The trifluoromethyl group generally increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes.[3]

-

Modulate Acidity/Basicity: The strong electron-withdrawing nature of the CF₃ group can alter the pKa of nearby functional groups, which can be crucial for drug-receptor interactions.

-

Improve Binding Affinity: The trifluoromethyl group can engage in favorable interactions with biological targets, such as dipole-dipole and hydrophobic interactions, leading to increased binding affinity and potency.[1]

The chiral center at the C3 position of this compound is particularly significant, as it allows for the synthesis of enantiomerically pure compounds, a critical requirement for modern pharmaceuticals to ensure target specificity and reduce off-target effects.

Conclusion

This compound is a synthetically versatile and valuable building block for the introduction of a trifluoromethylated, chiral motif into a range of molecules. Its synthesis, primarily through methods like the Reformatsky reaction, is well-established, and its physicochemical properties are well-defined. For researchers and professionals in drug development, a thorough understanding of the properties and reactivity of this compound opens up numerous possibilities for the design and synthesis of novel, more effective therapeutic agents. The strategic use of such fluorinated building blocks will undoubtedly continue to be a cornerstone of innovation in the chemical and pharmaceutical sciences.

References

-

The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (n.d.). Wechem. Retrieved from [Link]

-

NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Wechem. (2025, May 29). Design and biological activity of trifluoromethyl containing drugs. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. 4,4,4-三氟丁炔-2-酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE(391-02-6) 1H NMR spectrum [chemicalbook.com]

- 4. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate is a fluorinated ester of significant interest in organic synthesis, particularly as an intermediate for pharmaceuticals and agrochemicals.[1] Its unique molecular structure, featuring a trifluoromethyl group, a hydroxyl group, and a methyl substituent, imparts distinct physicochemical properties that are critical for its application and handling. This guide provides a comprehensive analysis of two key physical constants of this compound: its boiling point and density. We will delve into the theoretical underpinnings of these properties, provide detailed, field-proven experimental protocols for their determination, and discuss the causality behind the methodological choices. This document is intended to serve as a practical resource for scientists engaged in the research and development of fluorinated compounds.

Introduction: The Significance of Fluorination in Modern Chemistry

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal and materials chemistry. The trifluoromethyl (-CF3) group, in particular, can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile.[2] Its high electronegativity and steric bulk can lead to enhanced metabolic stability, improved bioavailability, and stronger binding affinity to biological targets.[2][3][4] this compound (CAS 649-67-2) serves as a valuable building block in this context, offering a chiral center and multiple functional groups for further chemical modification.[1] A thorough understanding of its physical properties is paramount for its effective use in synthesis, purification, and formulation.

Core Physicochemical Data

The fundamental physical properties of this compound are summarized below. These values are critical for process design, safety assessments, and quality control.

| Property | Value | Method of Determination | Notes |

| Boiling Point | 180–184 °C | Distillation | Slight variations in reported values may occur. |

| Density | 1.233–1.258 g/cm³ | Pycnometry | Dependent on purity and temperature. |

| Molecular Weight | 200.16 g/mol | Calculated | Confirmed by mass spectrometry. |

| Molecular Formula | C₇H₁₁F₃O₃ | - | - |

Boiling Point: Theoretical Considerations and Experimental Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5] For this compound, several structural features influence this property:

-

Molecular Weight: With a molecular weight of 200.16 g/mol , the compound is expected to have a higher boiling point than smaller, non-fluorinated esters due to stronger van der Waals forces.[1]

-

Trifluoromethyl Group: The highly electronegative fluorine atoms in the -CF3 group create strong dipole-dipole interactions between molecules, which require more energy to overcome, thus increasing the boiling point.[6]

-

Hydrogen Bonding: The presence of a hydroxyl (-OH) group allows for intermolecular hydrogen bonding, a strong type of dipole-dipole interaction that significantly elevates the boiling point.

-

Intramolecular Hydrogen Bonding: A key structural feature of this molecule is the potential for intramolecular hydrogen bonding between the hydroxyl group's hydrogen and an oxygen atom of the ester group or one of the fluorine atoms of the trifluoromethyl group. Intramolecular hydrogen bonding can reduce the extent of intermolecular hydrogen bonding, which would typically lead to a lower boiling point compared to an isomer where only intermolecular hydrogen bonding is possible.[7][8][9] However, the overall high boiling point of this compound suggests that intermolecular forces are still dominant.

Experimental Protocol: Boiling Point Determination by Distillation

This protocol is based on the principles of standard distillation methods, such as ASTM D1120, adapted for a research laboratory setting.[10][11][12][13][14] Distillation is a robust method for determining the boiling point of a pure liquid by measuring the temperature of the vapor that is in equilibrium with the boiling liquid.[5]

Objective: To determine the equilibrium boiling point of this compound at atmospheric pressure.

Apparatus:

-

100 mL round-bottom flask

-

Heating mantle

-

Distillation head with a port for a thermometer

-

Liebig condenser

-

Receiving flask

-

Calibrated partial immersion thermometer (-5 °C to 300 °C range) or a suitable thermocouple

-

Boiling chips (silicon carbide or PTFE)

-

Clamps and stand

Procedure:

-

Preparation: Ensure all glassware is clean and dry. Add approximately 60 mL of the sample into the 100 mL round-bottom flask. Add a few boiling chips to ensure smooth boiling.

-

Assembly: Assemble the distillation apparatus as shown in the diagram below. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head. This ensures that the thermometer measures the temperature of the vapor entering the condenser.[15]

-

Heating: Begin heating the flask gently with the heating mantle. Increase the heat gradually until the liquid begins to boil and the vapor line starts to rise up the flask.

-

Equilibrium and Measurement: Adjust the heating rate to maintain a steady distillation rate of 1-2 drops per second from the condenser tip.[16] Allow the temperature to stabilize. The constant temperature observed during the distillation of the bulk of the liquid is the boiling point.[15]

-

Data Recording: Record the stable temperature reading on the thermometer. Also, record the ambient atmospheric pressure.

-

Shutdown: Once the determination is complete, turn off the heating mantle and allow the apparatus to cool before disassembly.

Self-Validation and Trustworthiness:

-

Purity Check: A sharp, constant boiling point indicates a pure compound. A boiling range suggests the presence of impurities.

-

Thermometer Calibration: Ensure the thermometer is calibrated against known standards.

-

Pressure Correction: If the atmospheric pressure deviates significantly from standard pressure (760 mmHg), a correction may be applied.

-

Reproducibility: Repeat the measurement to ensure the result is reproducible.

Diagram: Experimental Workflow for Boiling Point Determination

Caption: Workflow for boiling point determination by distillation.

Density: Theoretical Insights and Practical Measurement

Density is an intrinsic property of a substance, defined as its mass per unit volume.[17] The density of this compound is influenced by:

-

Atomic Mass: The presence of three heavy fluorine atoms in place of hydrogen atoms significantly increases the molecular weight without a proportional increase in molecular volume, leading to a higher density compared to its non-fluorinated analog.

-

Intermolecular Forces: Strong intermolecular forces, such as hydrogen bonding and dipole-dipole interactions, draw the molecules closer together, resulting in a more compact arrangement and thus a higher density. The trifluoromethyl group's electron-withdrawing nature enhances the polarity of the molecule, contributing to these strong interactions.[4][18]

Experimental Protocol: Density Determination by Pycnometry

This protocol is aligned with the principles outlined in OECD Test Guideline 109 and standard laboratory practices for using a pycnometer or density bottle.[19][20][21][22][23] This gravimetric method is highly precise for determining the density of liquids.[24]

Objective: To accurately determine the density of this compound at a specified temperature (e.g., 20 °C).

Apparatus:

-

Pycnometer (density bottle) of a known calibrated volume (e.g., 25 mL)

-

Analytical balance (readability to ±0.0001 g)

-

Thermostatic water bath

-

Calibrated thermometer

-

Lint-free tissue

Procedure:

-

Cleaning and Calibration: Clean the pycnometer and its stopper thoroughly with a suitable solvent and dry it completely. Determine the mass of the clean, dry, and empty pycnometer (m₀).

-

Sample Filling: Fill the pycnometer with the sample liquid, ensuring no air bubbles are trapped.[1]

-

Temperature Equilibration: Place the filled pycnometer in the thermostatic water bath set to the desired temperature (e.g., 20 °C) and allow it to equilibrate for at least 30 minutes.

-

Volume Adjustment: Once equilibrated, insert the stopper. Excess liquid will be expelled through the capillary in the stopper, ensuring the volume is precisely that of the pycnometer's calibration.

-

Final Weighing: Carefully dry the exterior of the pycnometer with a lint-free tissue and weigh it on the analytical balance (m₁).[24]

-

Calculation: The density (ρ) is calculated using the following formula: ρ = (m₁ - m₀) / V where V is the calibrated volume of the pycnometer.

-

Repetition: For accuracy, the measurement should be repeated at least three times, and the average value should be reported.[24]

Self-Validation and Trustworthiness:

-

Calibration of Pycnometer: The volume of the pycnometer should be accurately known, typically determined by calibrating with deionized water of a known temperature and density.

-

Temperature Control: Density is temperature-dependent, so precise temperature control is crucial for accurate and reproducible results.[17]

-

Absence of Air Bubbles: Entrapped air will lead to an underestimation of the mass and thus an inaccurate density value.

-

Method Validation: The entire analytical procedure should be validated for accuracy and precision to ensure the reliability of the obtained data.[25][26][27][28][29]

Diagram: Logical Relationship of Factors Influencing Physicochemical Properties

Caption: Influence of molecular structure on boiling point and density.

Conclusion

The boiling point and density of this compound are a direct consequence of its unique molecular architecture. The presence of the trifluoromethyl and hydroxyl groups leads to strong intermolecular forces, resulting in a relatively high boiling point and density. Accurate determination of these properties through standardized and validated experimental protocols is essential for the successful application of this compound in research and development. This guide provides the theoretical framework and practical methodologies to empower scientists in their work with this and similar fluorinated molecules.

References

-

ASTM D1120-22, Standard Test Method for Boiling Point of Engine Coolants, ASTM International, West Conshohocken, PA, 2022, [Link][10]

-

Pobel, How to Measure and Calculate Density with a Pycnometer, [Link][24]

-

ASTM D1120-22, Standard Test Method for Boiling Point of Engine Coolants, [Link][11]

-

ASTM D1120-08, Standard Test Method for Boiling Point of Engine Coolants, [Link][12]

-

ASTM D1120-17, Standard Test Method for Boiling Point of Engine Coolants, [Link][13]

-

Scientific Laboratory Supplies, 3 Ways to Measure Density, [Link][30]

-

ASTM D1120-11e1, Standard Test Method for Boiling Point of Engine Coolants, [Link][14]

-

OECD, Test No. 109: Density of Liquids and Solids, [Link][20]

-

OECD, Test No. 109: Density of Liquids and Solids, [Link][21]

-

OECD, Test No. 109: Density of Liquids and Solids, [Link][22]

-

Chemistry LibreTexts, 6.2B: Step-by-Step Procedures for Boiling Point Determination, [Link][15]

-

ASTM D4052-22, Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter, [Link][31]

-

Overton, Test No. 109: Density of Liquids and Solids, [Link][23]

-

Reagecon, Density Measurement and Density Standards, [Link][17]

-

University of Colorado Boulder, Organic Chemistry, Distillation, [Link][5]

-

Slideshare, Determination of boiling point and distillation, [Link][32]

-

Palacký University Olomouc, 3 DENSITY DETERMINATION BY PYCNOMETER, [Link]

-

Khan Academy, Simple and fractional distillations, [Link][35]

-

Measurement Canada, Specialized test procedure—Procedure for density determination, [Link][36]

-

Taylor & Francis Group, Validation of Analytical Procedures and Physical Methods, [Link][25]

-

Gavin Publishers, Validation of Analytical Methods: A Review, [Link][26]

-

Reddit, Intramolecular H-bonding and Intermolecular H bonding effect on BP?, [Link][7]

-

ResearchGate, Intra- vs. intermolecular hydrogen bonding: Dimers of alpha-hydroxyesters with methanol, [Link][37]

-

Royal Society of Chemistry, Intra- vs. intermolecular hydrogen bonding: dimers of alpha-hydroxyesters with methanol, [Link][38]

-

Quora, What is the relation between intramolecular hydrogen bonding and boiling points?, [Link][8]

-

PubMed, Validation of Analytical Methods Using a Regression Procedure, [Link][28]

-

YouTube, Analytical Method Development and Validation for Compliant Testing Webinar, [Link][29]

-

Vedantu, The intramolecular hydrogen bonding in compound leads class 11 chemistry CBSE, [Link][9]

-

PubMed, When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols, [Link][39]

-

National Center for Biotechnology Information, The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design, [Link][4]

-

ResearchGate, (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design, [Link][18]

-

ResearchGate, Comparison of boiling points of the perfluoroalkanes to the normal..., [Link][41]

-

Michigan State University, Inquiry Project: The effect of replacing hydrogens in linear alkanes with fluorine, [Link][6]

Sources

- 1. How to Use a Density Bottle [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. mce502.html [sas.upenn.edu]

- 7. reddit.com [reddit.com]

- 8. quora.com [quora.com]

- 9. The intramolecular hydrogen bonding in compound leads class 11 chemistry CBSE [vedantu.com]

- 10. store.astm.org [store.astm.org]

- 11. img.antpedia.com [img.antpedia.com]

- 12. standards.iteh.ai [standards.iteh.ai]

- 13. store.astm.org [store.astm.org]

- 14. standards.iteh.ai [standards.iteh.ai]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. knowledge.reagecon.com [knowledge.reagecon.com]

- 18. researchgate.net [researchgate.net]

- 19. Understanding OECD Guideline 109 - YesWeLab [blog.yeswelab.fr]

- 20. oecd.org [oecd.org]

- 21. oecd.org [oecd.org]

- 22. oecd.org [oecd.org]

- 23. Test No. 109: Density of Liquids and Solids - Overton [app.overton.io]

- 24. ≫ How to Measure and Calculate Density with a Pycnometer - Pobel [pobel.com]

- 25. taylorfrancis.com [taylorfrancis.com]

- 26. Validation of Analytical Methods: A Review [gavinpublishers.com]

- 27. researchgate.net [researchgate.net]

- 28. Validation of analytical methods using a regression procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. m.youtube.com [m.youtube.com]

- 30. scientificlabs.co.uk [scientificlabs.co.uk]

- 31. store.astm.org [store.astm.org]

- 32. Determination of boiling point and distillation | PPTX [slideshare.net]

- 33. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 34. data.ntsb.gov [data.ntsb.gov]

- 35. Khan Academy [khanacademy.org]

- 36. ised-isde.canada.ca [ised-isde.canada.ca]

- 37. researchgate.net [researchgate.net]

- 38. Intra- vs. intermolecular hydrogen bonding: dimers of alpha-hydroxyesters with methanol - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 39. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 40. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 41. researchgate.net [researchgate.net]

- 42. chymist.com [chymist.com]

Infrared spectroscopy of Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate

An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate

Introduction

This compound is a fluorinated β-hydroxy ester of significant interest in the fields of medicinal chemistry and materials science.[1][2] Its unique structure, featuring a tertiary alcohol, an ester, and a sterically demanding trifluoromethyl group, makes it a valuable chiral building block for synthesizing complex molecules with enhanced metabolic stability and bioavailability.[1] Accurate and unambiguous structural characterization is paramount in the development and application of such intermediates.

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups. For a molecule like this compound, IR spectroscopy is an indispensable tool for confirming its synthesis, assessing purity, and understanding its molecular structure. This guide provides an in-depth analysis of the expected IR spectrum of this compound, grounded in fundamental spectroscopic principles and data from analogous structures. We will dissect the influence of each functional group on the vibrational spectrum and present a validated protocol for acquiring high-quality data.

Molecular Structure and Key Vibrational Modes

To interpret the IR spectrum, we must first consider the molecule's structure and the distinct functional groups that will give rise to characteristic absorption bands.

Caption: Molecular structure of this compound.

The primary functional groups contributing to the IR spectrum are:

-

Hydroxyl (-OH): The tertiary alcohol group.

-

Carbonyl (C=O): The ester carbonyl group.

-

Trifluoromethyl (-CF₃): The electron-withdrawing fluoroalkyl group.

-

Ester C-O Linkages: Both the C-O single bond of the carbonyl and the O-C single bond of the ethyl group.

-

Aliphatic C-H: Bonds within the ethyl and methyl groups.

Analysis of Principal Infrared Absorption Bands

The vibrational frequency of a bond is primarily determined by the masses of the bonded atoms and the force constant of the bond. The chemical environment, including electronic and steric effects, modulates these frequencies, providing rich structural information.

Hydroxyl (O-H) Stretching Region (3600 - 3200 cm⁻¹)

The O-H stretching vibration is highly sensitive to hydrogen bonding. In a condensed phase (like a neat liquid sample), the hydroxyl group of one molecule will form hydrogen bonds with the oxygen atoms (from either the hydroxyl or carbonyl groups) of neighboring molecules. This interaction weakens the O-H bond, resulting in a downward shift in frequency and significant peak broadening. For β-hydroxy esters, this band is typically observed as a strong, broad absorption in the 3550-3400 cm⁻¹ range.[3][4] The tertiary nature of the alcohol in this specific molecule does not significantly alter the position of this band compared to secondary β-hydroxy alcohols.

C-H Stretching Region (3000 - 2850 cm⁻¹)

This region is characterized by the stretching vibrations of the C-H bonds in the ethyl and methyl groups. Multiple, moderately sharp bands are expected:

-

Asymmetric stretching (νₐₛ): Occurring at higher wavenumbers (~2980-2960 cm⁻¹).

-

Symmetric stretching (νₛ): Occurring at lower wavenumbers (~2940-2870 cm⁻¹).

While these peaks confirm the presence of aliphatic moieties, they offer less specific structural information compared to other functional group absorptions.

Carbonyl (C=O) Stretching Region (1800 - 1700 cm⁻¹)

The ester carbonyl stretch is one of the most intense and diagnostic peaks in the spectrum. For a typical saturated aliphatic ester, this band appears around 1750-1735 cm⁻¹.[5] However, the structure of this compound presents a critical electronic effect. The trifluoromethyl (-CF₃) group is positioned alpha to the hydroxyl group and beta to the carbonyl group. While a beta-substituent's influence is less direct than an alpha-substituent's, the powerful electron-withdrawing inductive effect (-I effect) of the three fluorine atoms is transmitted through the sigma bonds.

This inductive withdrawal of electron density from the carbonyl carbon increases the force constant of the C=O double bond. A stronger bond requires more energy to vibrate, thus shifting the absorption to a higher frequency (a "blue shift"). Studies on fluorinated esters confirm that fluorine substitution consistently raises the carbonyl stretching frequency.[6][7] Therefore, the C=O stretch for this molecule is predicted to appear at the higher end of the ester range, likely above 1750 cm⁻¹ , possibly approaching 1760-1770 cm⁻¹. This upward shift is a key validation point for the presence of the trifluoromethyl group in proximity to the ester.

Trifluoromethyl (C-F) Stretching Region (1350 - 1100 cm⁻¹)

The C-F bonds give rise to some of the most intense absorptions in the entire spectrum due to the large change in dipole moment during vibration. The trifluoromethyl group has two primary stretching modes:

-

Asymmetric C-F Stretch (νₐₛ): A very strong and often broad band typically found around 1280-1150 cm⁻¹.

-

Symmetric C-F Stretch (νₛ): A strong band, usually appearing at a lower frequency, around 1150-1110 cm⁻¹.[8][9]

The presence of multiple, very strong bands in this "fingerprint" region is a definitive indicator of the -CF₃ group.[10] These vibrations can sometimes couple with other single-bond vibrations, leading to a complex but highly characteristic pattern.

Fingerprint Region (1500 - 600 cm⁻¹)

This region contains a wealth of information from C-H bending, C-O stretching, and C-C stretching vibrations.

-

C-H Bending: Methyl and methylene bending (scissoring) vibrations appear around 1470-1450 cm⁻¹, with the symmetric methyl bend (umbrella mode) near 1375 cm⁻¹.

-

C-O Stretching: Esters exhibit two C-O single bond stretches. The acyl-oxygen (C-O) stretch is typically stronger and appears between 1300-1200 cm⁻¹. The alkyl-oxygen (O-C) stretch is found between 1150-1000 cm⁻¹. These bands can sometimes overlap with the intense C-F absorptions but are crucial for identifying the ester functionality.

Summary of Expected IR Absorptions

The following table synthesizes the predicted vibrational frequencies for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Comments |

| ~3450 | Strong, Broad | O-H Stretch (H-bonded) | Confirms the presence of the hydroxyl group. Broadness indicates intermolecular hydrogen bonding. |

| 2985 - 2870 | Medium | Aliphatic C-H Stretches (νₐₛ and νₛ) | From ethyl and methyl groups. Confirms the aliphatic backbone. |

| ~1765 | Strong | Ester C=O Stretch | Key diagnostic peak. Shifted to a higher frequency due to the electron-withdrawing -CF₃ group.[6][7] |

| 1470 - 1370 | Medium | C-H Bending | Methylene and methyl deformations. |

| 1280 - 1110 | Very Strong | Asymmetric & Symmetric C-F Stretches | Definitive evidence of the -CF₃ group. Typically appears as multiple, intense, complex bands.[8][9] |

| 1300 - 1000 | Strong | C-O Stretches (Ester) | Acyl (C-O) and Alkyl (O-C) stretches. May overlap with C-F bands. |

Experimental Protocol: Acquiring the FTIR Spectrum

This protocol describes a self-validating system for obtaining a high-quality infrared spectrum of the title compound using a modern Fourier Transform Infrared (FTIR) spectrometer, suitable for research and quality control environments.

Caption: Workflow for FTIR analysis of a liquid sample.

Instrumentation

-

A Fourier Transform Infrared (FTIR) Spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Sample Preparation (ATR Method - Recommended)

The Attenuated Total Reflectance (ATR) technique is ideal for liquids as it requires minimal sample and no preparation of salt plates.

-

Crystal Check: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Collect a background spectrum in air. The baseline should be flat, with characteristic CO₂ (~2350 cm⁻¹) and water vapor bands.

-

Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.

-

Pressure Application: If using a pressure clamp, lower it to ensure good contact between the liquid sample and the crystal.

Data Acquisition Parameters

-

Spectral Range: 4000 - 600 cm⁻¹

-

Resolution: 4 cm⁻¹ (Sufficient for resolving most key functional group bands).

-

Number of Scans: 16-32 scans (co-added to improve the signal-to-noise ratio).

-

Apodization: Happ-Genzel.

Measurement and Processing

-

Background Collection: With the clean, empty ATR accessory in place, collect the background spectrum (I₀). This is a critical step to ratio out the instrument and atmospheric contributions.

-

Sample Collection: With the sample applied to the crystal, collect the sample spectrum (I). The spectrometer software will automatically calculate the absorbance spectrum using the formula A = -log(I/I₀).

-

Data Processing:

-

Baseline Correction: Apply an automatic baseline correction to ensure all peaks originate from a flat baseline of zero absorbance.

-

ATR Correction (Optional but Recommended): Some software includes an algorithm to correct for the wavelength-dependent depth of penetration of the IR beam in ATR, making the spectrum appear more like a traditional transmission spectrum.

-

Peak Labeling: Use the software to identify and label the wavenumbers of the major absorption bands.

-

Conclusion

The infrared spectrum of this compound is rich with structural information. A successful interpretation hinges on identifying a unique combination of bands: a broad hydroxyl peak around 3450 cm⁻¹, a carbonyl absorption shifted to a high frequency (~1765 cm⁻¹) due to the influence of the trifluoromethyl group, and a series of very strong, complex C-F stretching bands between 1280 and 1110 cm⁻¹. This distinct pattern serves as a reliable fingerprint for confirming the molecular identity and is an essential quality assurance metric for researchers and drug development professionals working with this important fluorinated intermediate.

References

- Radell, J., & Connolly, J. W. (1961). Carbonyl Stretching Frequencies of Some Partially Fluorinated Esters. Journal of Chemical Physics, 35(4), 1513-1516.

-

Radell, J., & Connolly, J. W. (1961). EFFECT OF FLUORINE ON THE CARBONYL STRETCHING FREQUENCY OF ESTERS. DEFENSE TECHNICAL INFORMATION CENTER.

-

Even, M. A., Lee, S. H., Wang, J., & Chen, Z. (2006). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry B, 110(51), 26089–26097.

-

Bennett, F. W., Emeléus, H. J., & Haszeldine, R. N. (1953). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Journal of Chemistry, 31(11), 1121-1127.

-

PubMed. (2006). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. National Library of Medicine.

-

ACS Publications. (2006). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry B.

- Friesen, J. B., & Schatte, G. (2014). The Synthesis of Medium-Chain-Length β-Hydroxy Esters via the Reformatsky Reaction. Journal of the American Oil Chemists' Society, 91(12), 2143–2148.

-

ResearchGate. (1953). chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3.

-

Birman, V. B., & Jiang, H. (2013). Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. Molecules, 18(10), 12385–12401.

-

Heathcock, C. H., & Buse, C. T. (1982). Synthesis and proton nuclear magnetic resonance spectra of diastereomeric .beta.-hydroxy esters. An unusual hydroxy to methyl co. The Journal of Organic Chemistry, 47(24), 4779–4782.

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy Lecture Notes.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring Ethyl 3-Hydroxy-4,4,4-Trifluorobutyrate: A Key Intermediate in Organic Synthesis.

-

PubChem. (n.d.). Ethyl 3-hydroxybutyrate. National Center for Biotechnology Information.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information.

-

Koppel, I. A., et al. (2006). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. Journal of Physical Organic Chemistry, 19(10), 654-663.

-

Supporting Information: β-Hydroxy Ketones Prepared by Regioselective Hydroacylation. (n.d.).

-

PubChem. (n.d.). ethyl (3R)-3-hydroxybutanoate. National Center for Biotechnology Information.

-

University of Regensburg. (n.d.). Carbonyl compounds - IR spectroscopy.

-

ChemicalBook. (n.d.). ETHYL 3-HYDROXYBUTYRATE(35608-64-1) IR Spectrum.

-

Guidechem. (n.d.). Ethyl 3-hydroxy-4,4,4-trifluorobutyrate 372-30-5 wiki.

-

NIST. (n.d.). Ethyl 3-hydroxybenzoate. NIST Chemistry WebBook.

-

Chemsrc. (n.d.). Ethyl 3-hydroxy-4,4,4-trifluorobutyrate | CAS#:372-30-5.

-

Royal Society of Chemistry. (2014). How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules. Physical Chemistry Chemical Physics, 16(34), 18279-18287.

-

El-Azab, I. H., et al. (2022). Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate. Heliyon, 8(10), e10842.

Sources

- 1. innospk.com [innospk.com]

- 2. This compound | C7H11F3O3 | CID 45075668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. www1.udel.edu [www1.udel.edu]

- 6. pubs.aip.org [pubs.aip.org]

- 7. EFFECT OF FLUORINE ON THE CARBONYL STRETCHING FREQUENCY OF ESTERS [apps.dtic.mil]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

The Trifluoromethyl Group: A Linchpin in Modern Molecular Design and Stability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science.[1] Its profound influence on a molecule's physicochemical properties—often leading to enhanced metabolic stability, modulated reactivity, and superior binding affinity for biological targets—makes it an indispensable tool for molecular design.[2][3] This guide provides a comprehensive exploration of the multifaceted role of the trifluoromethyl group, delving into the fundamental principles that govern its impact on molecular stability and reactivity. We will examine the theoretical underpinnings of its potent electron-withdrawing nature, the thermodynamic and kinetic consequences of the remarkably strong carbon-fluorine bond, and the strategic application of these properties in the rational design of novel therapeutics and advanced materials. Detailed experimental protocols and quantitative comparisons are provided to equip researchers with the practical knowledge to harness the full potential of this powerful functional group.

The Physicochemical Landscape of the Trifluoromethyl Group

The unique characteristics of the trifluoromethyl group stem from the high electronegativity of fluorine, the most electronegative element.[4] This fundamental property orchestrates a cascade of electronic and steric effects that redefine the behavior of the parent molecule.

Electronic Profile: A Potent Electron Sink

The three highly electronegative fluorine atoms exert a powerful inductive electron-withdrawing effect, polarizing the C-F bonds and creating a significant partial positive charge on the carbon atom.[5][6] This renders the CF3 group one of the most potent electron-withdrawing groups in organic chemistry.[4] This strong electron-withdrawing nature has several key consequences for molecular reactivity:

-

Modulation of Acidity and Basicity (pKa): The CF3 group can dramatically alter the pKa of nearby acidic or basic functional groups. For instance, the presence of a CF3 group significantly increases the acidity of an adjacent carboxylic acid or alcohol and decreases the basicity of a neighboring amine.[5] This modulation is critical for controlling the ionization state of a drug at physiological pH, which in turn affects its solubility, membrane permeability, and target engagement.[7] A molecule with a CF3 group attached to a tertiary stereogenic center in a heteroaliphatic ring demonstrated improved potency for reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate, thereby facilitating a key hydrogen bonding interaction with the protein.[7]

-

Enhanced Electrophilicity: The electron-withdrawing nature of the CF3 group can increase the electrophilicity of adjacent functional groups, making them more susceptible to nucleophilic attack. This can be a crucial factor in designing covalent inhibitors or probes.

Steric and Conformational Influence

While often considered a bioisostere for a methyl group, the trifluoromethyl group is sterically larger.[1] This increased bulk can lead to more favorable van der Waals interactions within a protein's binding pocket, contributing to enhanced binding affinity.[2] Furthermore, the CF3 group can influence the preferred conformation of a molecule, which can be critical for pre-organizing a ligand for optimal binding to its target.

Lipophilicity: A Double-Edged Sword

The trifluoromethyl group is highly lipophilic, with a Hansch-Fujita π constant of +0.88.[2] This property is often exploited to enhance a drug's ability to cross cellular membranes, including the blood-brain barrier, thereby improving its absorption and distribution.[1][4] However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic liability, and off-target toxicity. Therefore, the strategic placement of a CF3 group is a delicate balancing act to optimize the overall physicochemical profile of a molecule.

The Trifluoromethyl Group and Molecular Stability

One of the most celebrated attributes of the trifluoromethyl group is its ability to confer exceptional stability to a molecule, both thermodynamically and metabolically.

Thermodynamic Stability: The Strength of the C-F Bond

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[2][8] This inherent strength makes the CF3 group exceptionally resistant to chemical and thermal degradation.[4]

Metabolic Stability: A Shield Against Biotransformation

In drug development, a major hurdle is the rapid metabolic degradation of drug candidates by enzymes such as the cytochrome P450 (CYP) superfamily.[9] The robustness of the C-F bond makes the trifluoromethyl group highly resistant to oxidative metabolism.[2] By replacing a metabolically labile group, such as a methyl or methoxy group, with a CF3 group, medicinal chemists can effectively block common metabolic pathways.[9] This "metabolic switching" often leads to a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile.[9]

The Role of the Trifluoromethyl Group in Modulating Reactivity and Binding Affinity

The electronic and steric properties of the CF3 group play a pivotal role in fine-tuning a molecule's reactivity and its interactions with biological targets.

Non-Covalent Interactions: Beyond Simple Sterics

The trifluoromethyl group can participate in a range of non-covalent interactions that contribute to enhanced binding affinity.[2] These include:

-

Dipole-Dipole Interactions: The polarized C-F bonds create a strong molecular dipole that can engage in favorable interactions with polar residues in a protein binding pocket.[2]

-

Halogen Bonding: Although fluorine is a weak halogen bond donor, under certain geometric arrangements, the electropositive crown of the fluorine atoms can interact with nucleophilic partners.

-

Orthogonal Multipolar Interactions: The trifluoromethyl group can form short-distance multipolar interactions with the protein backbone, particularly with the carbonyl carbons of amide bonds.[6][10] These interactions have been shown to significantly improve the inhibitory activity of small molecules.[10]

Case Study: Celecoxib and COX-2 Inhibition

A classic example of the importance of the trifluoromethyl group in drug design is the non-steroidal anti-inflammatory drug (NSAID) Celecoxib. The CF3 group on the pyrazole ring is crucial for its selective inhibition of the COX-2 enzyme over COX-1. This selectivity is attributed to the CF3 group accessing a secondary pocket in the COX-2 active site that is not present in COX-1, leading to enhanced binding affinity and a more favorable therapeutic profile.

Quantitative Impact of Trifluoromethylation

To illustrate the profound effects of incorporating a trifluoromethyl group, the following tables summarize the quantitative impact on key physicochemical and pharmacokinetic properties.

Table 1: Comparison of Lipophilicity (LogP) and Acidity/Basicity (pKa)

| Compound Pair | Modification | LogP (Analog) | LogP (CF3 Analog) | pKa (Analog) | pKa (CF3 Analog) |

| Toluene vs. Benzotrifluoride | H → CF3 | 2.73 | 2.93 | N/A | N/A |

| Aniline vs. 3-(Trifluoromethyl)aniline | H → CF3 | 0.90 | 2.47 | 4.63 | 3.50 |

| Benzoic Acid vs. 3-(Trifluoromethyl)benzoic Acid | H → CF3 | 1.87 | 3.15 | 4.20 | 3.73 |

This table illustrates the typical increase in lipophilicity (LogP) and acidity (decrease in pKa for bases, increase for acids) upon introduction of a trifluoromethyl group.

Table 2: Comparative Metabolic Stability Data

| Parameter | Non-CF3 Analog (e.g., with -CH3) | CF3 Analog | Rationale |

| In Vitro Half-life (t½) | Shorter | Longer | The strong C-F bond is resistant to enzymatic cleavage, reducing the rate of metabolism.[9] |

| Intrinsic Clearance (CLint) | Higher | Lower | Blocking a primary site of metabolism reduces the liver's capacity to clear the drug.[9] |

| Number of Metabolites | Generally higher | Significantly reduced | Inhibition of a major metabolic pathway limits the formation of downstream metabolites.[9] |

This table demonstrates the significant improvement in metabolic stability often observed when a metabolically susceptible group is replaced by a trifluoromethyl group.

Table 3: Impact on Binding Affinity (IC50) - A Case Study

| Compound | Target | Modification | IC50 (nM) | Fold Improvement |

| Menin-MLL Inhibitor (Analog) | Menin | Propyl group | ~500 | - |

| Menin-MLL Inhibitor (MI-2-2) | Menin | Trifluoroethyl group | ~50 | 10-fold |

This table, based on the findings of Grembecka et al. (2012), showcases the substantial enhancement in binding affinity achieved by introducing a trifluoroethyl group, which engages in favorable interactions with the protein backbone.[10]

Experimental Protocols for Assessing the Impact of Trifluoromethylation

A critical aspect of harnessing the power of the trifluoromethyl group is the ability to experimentally validate its effects. Below are detailed, step-by-step methodologies for key assays.

Protocol: In Vitro Microsomal Stability Assay

This assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[9][11]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

-

Pooled liver microsomes (human, rat, mouse, etc.)

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Ice-cold stop solution (e.g., acetonitrile with an internal standard)

-

96-well plates

-

Incubator (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation:

-

Thaw liver microsomes on ice.

-

Prepare the test compound working solution by diluting the stock solution in phosphate buffer to the desired final concentration (e.g., 1 µM).

-

Prepare the NADPH regenerating system solution in phosphate buffer.

-

-

Incubation:

-

Add the liver microsome solution to the wells of a 96-well plate.

-

Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold stopping solution. The 0-minute time point serves as the initial concentration baseline.

-

-

Sample Processing and Analysis:

-

Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent drug versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).

-

Protocol: pKa Determination by Potentiometric Titration

This method determines the pKa of a compound by monitoring the pH of a solution as a titrant is added.[12]

Objective: To determine the acid dissociation constant (pKa) of a test compound.

Materials:

-

Test compound

-

Potentiometer with a calibrated pH electrode

-

Standardized acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) titrants

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

-

Deionized water

-

Inert salt solution (e.g., 0.15 M KCl) to maintain constant ionic strength

Procedure:

-

Preparation:

-

Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Accurately weigh the test compound and dissolve it in deionized water to a known concentration (e.g., 1-10 mM). Add the inert salt solution.

-

-

Titration:

-

Place the beaker containing the sample solution on the magnetic stirrer and immerse the pH electrode.

-

For an acidic compound, titrate with the standardized base, adding small, precise increments of the titrant. For a basic compound, titrate with the standardized acid.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

-

Synthetic Strategies for Trifluoromethylation

The introduction of the trifluoromethyl group into organic molecules is a well-developed field with a variety of reagents and methods available. The choice of method depends on the substrate, desired regioselectivity, and functional group tolerance.

Nucleophilic Trifluoromethylation

These methods involve the transfer of a trifluoromethyl anion (CF3-) or its equivalent to an electrophilic substrate. A widely used reagent for this purpose is trifluoromethyltrimethylsilane (TMSCF3), often referred to as the Ruppert-Prakash reagent. It requires a fluoride or alkoxide initiator to generate the active trifluoromethylating species.

Electrophilic Trifluoromethylation

Electrophilic trifluoromethylating reagents deliver a trifluoromethyl cation (CF3+) equivalent to a nucleophilic substrate. Prominent examples include the hypervalent iodine-based Togni reagents and the sulfonium-based Umemoto reagents.[13] These reagents are generally shelf-stable and have a broad substrate scope.[13]

Radical Trifluoromethylation

These methods proceed through a trifluoromethyl radical (CF3•) intermediate. Reagents such as sodium trifluoromethanesulfinate (Langlois reagent) can generate CF3 radicals under oxidative conditions.[14] Photoredox catalysis has also emerged as a powerful tool for generating trifluoromethyl radicals under mild conditions.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams provide visual representations of key processes and relationships.

Caption: Experimental workflow for an in vitro microsomal stability assay.

Conclusion

The trifluoromethyl group is a powerful and versatile functional group in the arsenal of chemists and drug developers. [2]Its ability to enhance metabolic stability, modulate physicochemical properties such as lipophilicity and pKa, and improve binding affinity through a variety of non-covalent interactions makes it a highly attractive substituent for optimizing lead compounds into successful drug candidates and for the design of advanced materials. [1]A thorough understanding of the fundamental principles governing its behavior, coupled with robust experimental validation, is essential for leveraging its full potential in molecular design.

References

-

Meanwell, N. A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Al-Zoubi, R. M., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(20), 6973. [Link]

-

Pérez, E. R., & Postigo, A. (2013). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. ChemistryOpen, 2(4), 133-153. [Link]

-

Esterhuysen, C., et al. (2017). Trifluoromethyl: An Amphiphilic Noncovalent Bonding Partner. ChemPhysChem, 18(7), 774-780. [Link]

-

AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Esterhuysen, C., et al. (2017). Trifluoromethyl: An Amphiphilic Noncovalent Bonding Partner. ResearchGate. [Link]

-

Wikipedia. (n.d.). Trifluoromethylation. [Link]

-

Oriental Journal of Chemistry. (2019). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 35(1). [Link]

-

Esterhuysen, C. (2017). Trifluoromethyl: An Amphiphilic Noncovalent Bonding Partner. SciSpace. [Link]

-

Barata-Vallejo, S., & Postigo, A. (2019). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 35(1), 1-14. [Link]

-

Grokipedia. (n.d.). Trifluoromethyl group. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Charpentier, J., et al. (2021). Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. Journal of the American Chemical Society, 143(12), 4647-4653. [Link]

-

Ma, J. A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 54. [Link]

-

Shibata, N., et al. (2010). Shelf-stable electrophilic trifluoromethylating reagents: a brief historical perspective. Beilstein journal of organic chemistry, 6, 54. [Link]

-

Wikipedia. (n.d.). Trifluoromethyl group. [Link]

-

ResearchGate. (n.d.). Common trifluoromethylation reagents grouped according to their characteristic reactivity. [Link]

-

Wikipedia. (n.d.). Trifluoromethylation. [Link]

-

Grembecka, J., et al. (2015). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. Journal of Medicinal Chemistry, 58(17), 6826-6837. [Link]

-

Cierpicki, T., & Grembecka, J. (2015). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein-Ligand Complexes. Journal of medicinal chemistry, 58(17), 6826–6837. [Link]

-

protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]

-

Tseng, C. C., et al. (2019). The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Journal of medicinal chemistry, 62(10), 5049–5062. [Link]

-

ResearchGate. (2015). pKa determination by 1H NMR spectroscopy - An old methodology revisited. [Link]

-

Cyprotex. (n.d.). Microsomal Stability. [Link]

-